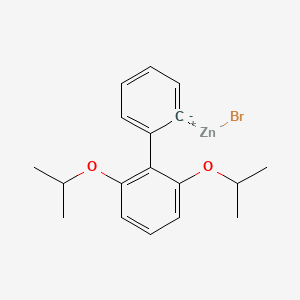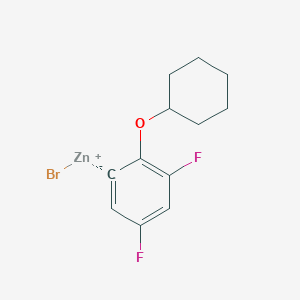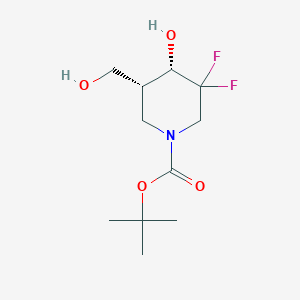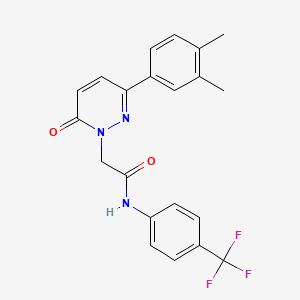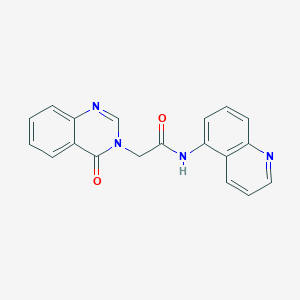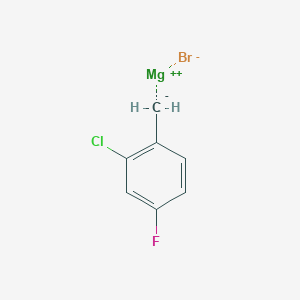
2-chloro-4-fluorobenzylmagnesium bromide, 0.25 M in Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluorobenzylmagnesium bromide, 0.25 M in Ether, is an organomagnesium compound commonly used in organic synthesis. It belongs to the class of Grignard reagents, which are pivotal in forming carbon-carbon bonds. This compound is particularly useful in various chemical reactions due to its reactivity and ability to introduce the 2-chloro-4-fluorobenzyl group into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-chloro-4-fluorobenzylmagnesium bromide typically involves the reaction of 2-chloro-4-fluorobenzyl bromide with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction:
2-chloro-4-fluorobenzyl bromide+Mg→2-chloro-4-fluorobenzylmagnesium bromide
Conditions:
- Solvent: Anhydrous ether
- Temperature: Room temperature to reflux
- Atmosphere: Inert (nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of 2-chloro-4-fluorobenzylmagnesium bromide follows similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters, and carbon dioxide.
Solvents: Anhydrous ether, tetrahydrofuran (THF).
Catalysts: Transition metal catalysts for coupling reactions.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
2-chloro-4-fluorobenzylmagnesium bromide is widely used in scientific research due to its versatility:
Organic Synthesis: Used to introduce the 2-chloro-4-fluorobenzyl group into complex molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Agricultural Chemistry: Involved in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism by which 2-chloro-4-fluorobenzylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds.
Molecular Targets and Pathways:
Carbonyl Compounds: The carbonyl carbon is the primary target for nucleophilic addition.
Halides and Leaving Groups: Targets for nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
2-chlorobenzylmagnesium Bromide: Similar structure but lacks the fluorine atom, affecting its reactivity and selectivity.
4-fluorobenzylmagnesium Bromide: Lacks the chlorine atom, which can influence the electronic properties and reactivity.
Uniqueness
2-chloro-4-fluorobenzylmagnesium bromide is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can significantly influence the compound’s reactivity, making it more selective and versatile in various synthetic applications.
Properties
Molecular Formula |
C7H5BrClFMg |
|---|---|
Molecular Weight |
247.77 g/mol |
IUPAC Name |
magnesium;2-chloro-4-fluoro-1-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-6(9)4-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
KLXIMDKJKQTEBP-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



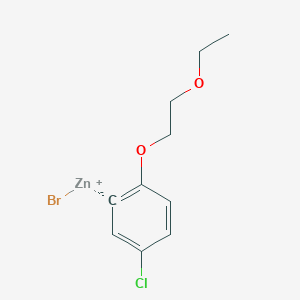

![N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)](/img/structure/B14882022.png)
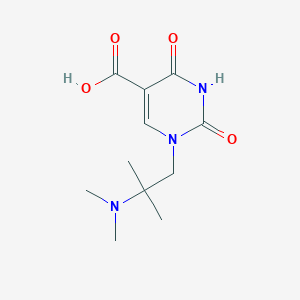

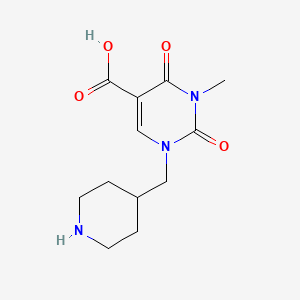
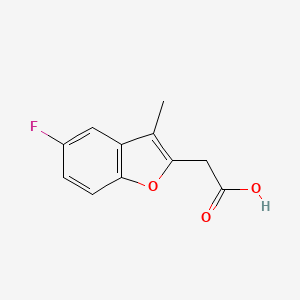
![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
